1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine
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Overview
Description
1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine typically involves the reaction of 4-bromoaniline with triazole derivatives under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antifungal activities
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biochemical pathways . The bromophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1h-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine, exhibiting different reactivity and biological activity.
1-(4-Fluorophenyl)-1h-1,2,4-triazol-5-amine:
1-(4-Methylphenyl)-1h-1,2,4-triazol-5-amine: The presence of a methyl group alters the compound’s steric and electronic characteristics.
Uniqueness: 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, influencing its pharmacokinetics and bioavailability .
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) |
InChI Key |
SOIOKMVTPOBREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)N)Br |
Origin of Product |
United States |
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